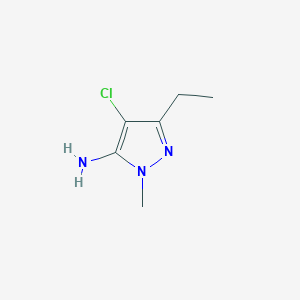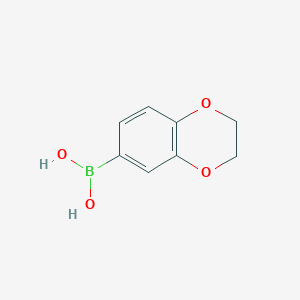
1,4-Benzodioxane-6-boronic acid
Übersicht
Beschreibung
1,4-Benzodioxane-6-boronic acid is a chemical compound used as a reactant in various chemical reactions . It is often used in laboratory settings .
Synthesis Analysis
The synthesis of 1,4-Benzodioxane-6-boronic acid involves various chemical reactions. It has been used in addition reactions with 1,8-naphthyridine N-oxides and iodocyclization and palladium-catalyzed coupling reactions for the synthesis of pyranoquinolines .
Molecular Structure Analysis
The molecular formula of 1,4-Benzodioxane-6-boronic acid is C8H9BO4 . Its molecular weight is approximately 179.97 Da .
Chemical Reactions Analysis
1,4-Benzodioxane-6-boronic acid is involved in several chemical reactions. These include addition reactions with 1,8-naphthyridine N-oxides, iodocyclization and palladium-catalyzed coupling reactions for the synthesis of pyranoquinolines, and Suzuki coupling reactions for the synthesis of combretastatin analogs .
Physical And Chemical Properties Analysis
1,4-Benzodioxane-6-boronic acid is a white to light yellow crystal powder . It has a density of 1.4±0.1 g/cm3, a boiling point of 361.0±52.0 °C at 760 mmHg, and a flash point of 172.2±30.7 °C .
Wissenschaftliche Forschungsanwendungen
Addition Reactions
1,4-Benzodioxane-6-boronic acid is used as a reactant in addition reactions with 1,8-naphthyridine N-oxides . This application is significant in the field of organic chemistry where addition reactions are fundamental to the synthesis of complex organic compounds .
Iodocyclization
This compound is involved in iodocyclization and palladium-catalyzed coupling reactions for the synthesis of pyranoquinolines . Pyranoquinolines are a class of organic compounds that have potential applications in medicinal chemistry .
Suzuki Coupling Reactions
1,4-Benzodioxane-6-boronic acid is used in Suzuki coupling reactions for the synthesis of combretastatin analogs . Combretastatins are a group of compounds that have shown potential as anticancer agents .
Sensing Applications
Boronic acids, including 1,4-Benzodioxane-6-boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This is particularly useful in the field of biochemistry where specific labelling of biological molecules is essential for understanding their function and behavior .
Protein Manipulation and Modification
Boronic acids, including 1,4-Benzodioxane-6-boronic acid, are used for protein manipulation and modification . This is a crucial application in the field of proteomics, where understanding the structure and function of proteins is of paramount importance .
Separation Technologies
Boronic acids are also used in separation technologies . They can interact with cis-diols in molecules, allowing for the separation of these molecules from a mixture .
Development of Therapeutics
Finally, boronic acids are used in the development of therapeutics . Their ability to form reversible covalent bonds with biological molecules makes them useful in the design of drugs .
Wirkmechanismus
Target of Action
1,4-Benzodioxane-6-boronic acid is a biochemical reagent It’s known that boronic acids often interact with proteins and enzymes that have diols in their structure, such as glycoproteins and nucleic acids .
Mode of Action
Boronic acids are known to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, which allows them to interact with various biological targets .
Biochemical Pathways
1,4-Benzodioxane-6-boronic acid has been involved in various chemical reactions, including addition reactions with 1,8-naphthyridine N-oxides, iodocyclization and palladium-catalyzed coupling reactions for the synthesis of pyranoquinolines, and Suzuki coupling reactions for the synthesis of combretastatin analogs
Pharmacokinetics
It’s known that the pharmacokinetic properties of boronic acids can be influenced by their ability to form reversible covalent complexes with diols, which can affect their absorption and distribution .
Result of Action
Given its involvement in various chemical reactions, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 1,4-Benzodioxane-6-boronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity with diols can be affected by the pH of the environment . Additionally, the compound is recommended to be stored in a dark place, sealed in dry, at room temperature, suggesting that light, moisture, and temperature can affect its stability .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDUGGGBJXULJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379869 | |
| Record name | 1,4-Benzodioxane-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzodioxane-6-boronic acid | |
CAS RN |
164014-95-3 | |
| Record name | 1,4-Benzodioxane-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




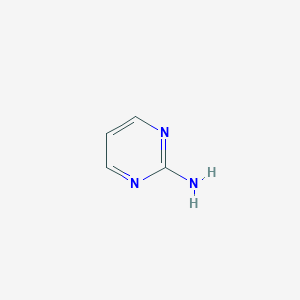
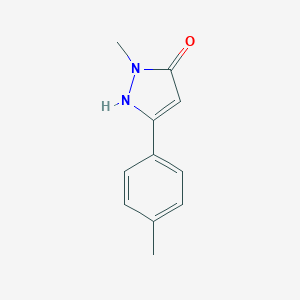


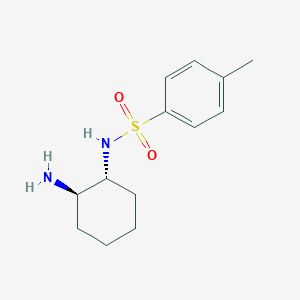
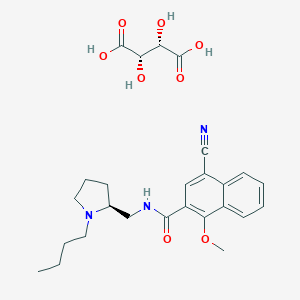

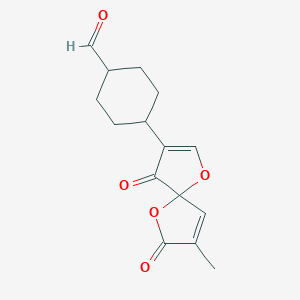

![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)

